

In-Depth Technical Guide to Bromotrimethylgermane ((CH₃)₃GeBr)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylgermanium bromide*

Cat. No.: B089813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromotrimethylgermane ((CH₃)₃GeBr), a versatile organogermanium compound. This document details its key physicochemical characteristics, reactivity, and spectroscopic profile. Experimental protocols for its synthesis, purification, and common reactions are also presented to support its practical application in research and development.

Introduction

Bromotrimethylgermane, also known as **trimethylgermanium bromide**, is an organometallic compound with the chemical formula (CH₃)₃GeBr. It serves as a valuable reagent and precursor in various chemical syntheses, particularly in the formation of other organogermanium compounds. Its reactivity stems from the polarized germanium-bromine bond, making the germanium atom susceptible to nucleophilic attack. This guide aims to provide a detailed resource for professionals working with this compound.

Physical Properties

A summary of the key physical properties of bromotrimethylgermane is presented in Table 1. The compound is a flammable and corrosive liquid, necessitating careful handling in a well-ventilated fume hood.

Table 1: Physical Properties of Bromotrimethylgermane

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ BrGe	[1][2]
Molecular Weight	197.65 g/mol	[1][2]
CAS Number	1066-37-1	[1][2]
Boiling Point	113-114 °C	
Melting Point	-25 °C	
Density	1.55 g/cm ³	
Refractive Index (n _D ²⁰)	1.472	
Flash Point	37 °C	[3]

Chemical Properties

Solubility

Bromotrimethylgermane is generally soluble in a wide range of common organic solvents.^[4] This includes, but is not limited to, ethers (such as diethyl ether and tetrahydrofuran), halogenated hydrocarbons (like chloroform and dichloromethane), and aromatic hydrocarbons (such as benzene and toluene).^[4] Due to its nonpolar nature, it is immiscible with water.

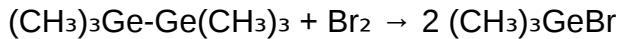
Reactivity and Chemical Behavior

Bromotrimethylgermane is a reactive compound, primarily due to the lability of the germanium-bromine bond. It participates in a variety of substitution reactions, making it a useful building block in organogermanium chemistry.

- **Hydrolysis:** The compound is sensitive to moisture and will hydrolyze to form hexamethyldigermoxane ((CH₃)₃Ge-O-Ge(CH₃)₃). Therefore, all manipulations should be carried out under anhydrous conditions.
- **Reactions with Nucleophiles:** The electrophilic germanium center readily reacts with a variety of nucleophiles. For instance, it reacts with organolithium reagents (RLi) to form new carbon-

germanium bonds, yielding tetraorganogermanes of the type $\text{RGe}(\text{CH}_3)_3$.^{[5][6][7]} This reaction is a fundamental method for introducing the trimethylgermyl group into organic molecules.

Safety and Hazards


Bromotrimethylgermane is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).^[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of Bromotrimethylgermane

A common laboratory-scale synthesis of bromotrimethylgermane involves the cleavage of the Ge-Ge bond in hexamethyldigermane with bromine.

Reaction:

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve hexamethyldigermane in a suitable anhydrous solvent (e.g., carbon tetrachloride).
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- The solvent is removed under reduced pressure.
- The crude product is then purified by fractional distillation.

Purification

Fractional distillation under atmospheric or reduced pressure is the most common method for purifying bromotrimethylgermane. The purity of the collected fractions should be assessed by gas chromatography or NMR spectroscopy.

Reaction with Organolithium Reagents: Synthesis of a Tetraorganogermane

This protocol describes a general procedure for the reaction of bromotrimethylgermane with an organolithium reagent to form a new carbon-germanium bond.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a tetraorganogermane.

Procedure:

- To a solution of the organolithium reagent in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to -78 °C (dry ice/acetone bath).
- Slowly add a solution of bromotrimethylgermane in the same anhydrous solvent dropwise via a syringe or dropping funnel.
- After the addition is complete, allow the reaction to stir at -78 °C for a specified time (typically 1-2 hours) and then warm to room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

- The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by distillation or chromatography.

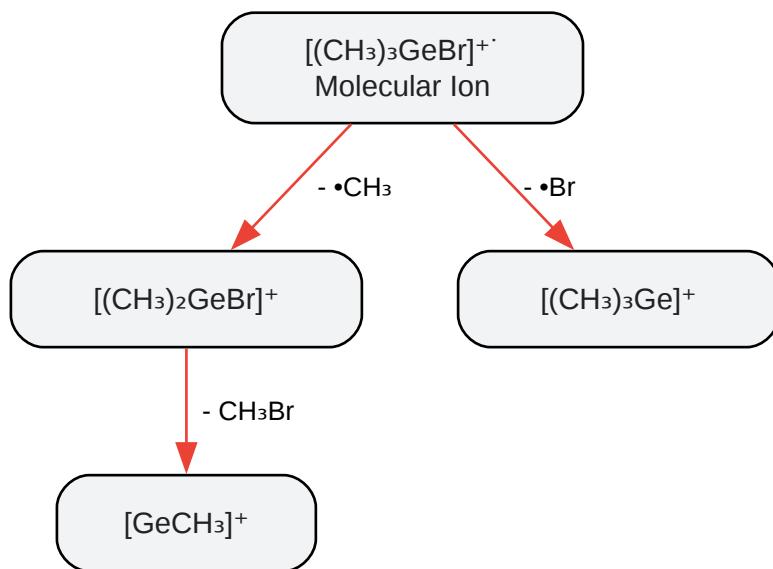
Spectroscopic Data

^1H NMR Spectroscopy

The ^1H NMR spectrum of bromotrimethylgermane is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the electronegativity of the germanium and bromine atoms.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will display a single resonance corresponding to the three equivalent methyl carbons.


Infrared (IR) Spectroscopy

The IR spectrum of bromotrimethylgermane will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the methyl groups.

Mass Spectrometry

The mass spectrum of bromotrimethylgermane will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br isotopes in approximately a 1:1 ratio) and germanium (multiple isotopes). The fragmentation pattern will likely involve the loss of methyl groups and the bromine atom.

Common Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: A plausible mass spectrometry fragmentation pathway for bromotrimethylgermane.

Applications

Bromotrimethylgermane is a key intermediate in the synthesis of a wide array of organogermanium compounds. Its primary applications include:

- Precursor for Trimethylgermyl Compounds: It is widely used to introduce the trimethylgermyl moiety, -(Ge(CH₃)₃), into organic molecules via reactions with nucleophiles such as Grignard reagents and organolithium compounds.
- Materials Science: Organogermanium compounds derived from bromotrimethylgermane have potential applications in materials science, for example, as precursors in chemical vapor deposition (CVD) for the synthesis of germanium-containing thin films.^[8]

Conclusion

Bromotrimethylgermane is a fundamental reagent in organogermanium chemistry with a well-defined set of physical and chemical properties. Its reactivity makes it a valuable tool for the synthesis of more complex organogermanium structures. Proper handling and an understanding of its chemical behavior are essential for its safe and effective use in a research

setting. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromotrimethylgermane | C₃H₉BrGe | CID 66109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bromotrimethylgermane [webbook.nist.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. benchchem.com [benchchem.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. [2512.06566] Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors [arxiv.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Bromotrimethylgermane ((CH₃)₃GeBr)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089813#physical-and-chemical-properties-of-ch3-3gebr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com